5-chloro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes: Specific methods may vary, but one common approach is the reaction of 5-chloroindole with pyridine-3-carbaldehyde, followed by amide formation .
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and reagents. Catalysts or base-mediated reactions may be employed to facilitate the coupling steps.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized conditions. The compound’s purity, yield, and cost-effectiveness are crucial considerations.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.
Reduction: Reduction processes can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions at the chloro or pyridine positions are possible.
Chlorination: Chlorine sources (e.g., N-chlorosuccinimide) in organic solvents.
Amidation: Amine and carboxylic acid reactants in the presence of coupling agents.
Reduction: Hydrogenation using catalysts (e.g., palladium on carbon).
Major Products: The major product is the desired compound itself, 5-chloro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential drug candidates due to its unique structure.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds at the moment, further exploration could reveal related structures and their distinct features.
Properties
Molecular Formula |
C15H12ClN3O |
---|---|
Molecular Weight |
285.73 g/mol |
IUPAC Name |
5-chloro-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H12ClN3O/c16-12-3-4-13-11(6-12)7-14(19-13)15(20)18-9-10-2-1-5-17-8-10/h1-8,19H,9H2,(H,18,20) |
InChI Key |
YCGUTQVBYXILSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
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